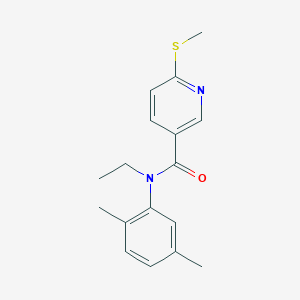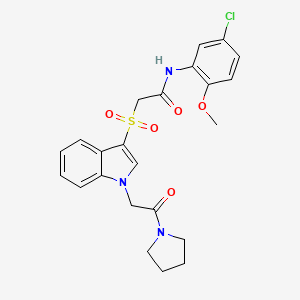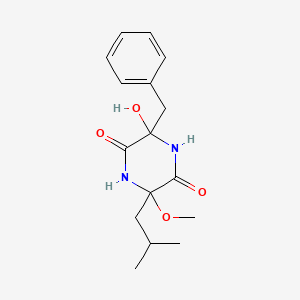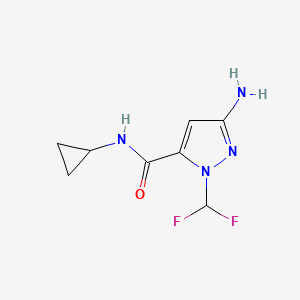
1-(m-tolyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(m-tolyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as MTOTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTOTA is a triazole-based compound that has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Energetic Materials Applications
Compounds that combine 1,2,4-triazole and 1,2,4-oxadiazole units have been explored for their potential as energetic materials. These materials exhibit significant detonation performance with satisfying thermal stabilities and mechanical sensitivities, making them comparable to RDX, a well-known explosive compound. The study of their energetic performance, safety, and main decomposition gaseous products provides insight into their suitability for energetic applications (Cao et al., 2021).
Anticancer and Antimicrobial Activities
Several derivatives of 1,2,4-triazoles, including those combined with 1,3,4-oxadiazole and 1,3,4-thiadiazole units, have been synthesized and evaluated for their anticancer and antimicrobial activities. Certain derivatives have shown significant cytotoxicity against a range of human cancer cell lines, with some compounds exhibiting more potent activity than standard drugs. Additionally, some compounds have demonstrated good or moderate antimicrobial activities against various test microorganisms, highlighting their potential as therapeutic agents (Abdo & Kamel, 2015).
Synthetic Methodologies
The synthesis of compounds containing 1,2,4-triazole and 1,2,4-oxadiazole units involves novel and efficient methodologies. These include click-chemistry procedures for constructing complex structures that may serve as ligands in catalytic applications or for further synthetic transformations. Such methodologies enable the creation of compounds with potential applications in various fields, including catalysis and material science (Bumagin et al., 2018).
特性
IUPAC Name |
3-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-6-8-13(9-7-11)17-20-18(25-22-17)15-16(19)24(23-21-15)14-5-3-4-12(2)10-14/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJFWQBIVZATRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2841786.png)


![Diethyl 5-[[2-[[4-(2,3-dimethylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2841792.png)



![2-Cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2841797.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide](/img/structure/B2841800.png)